(2R)-2-(Benzyloxy)-3-methylbutan-1-ol
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Overview
Description
(2R)-2-(Benzyloxy)-3-methylbutan-1-ol is an organic compound with the molecular formula C11H16O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Benzyloxy)-3-methylbutan-1-ol typically involves the reaction of a suitable starting material with benzyl alcohol under specific conditions. One common method is the reduction of (2R)-2-(Benzyloxy)-3-methylbutanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include catalytic hydrogenation of the corresponding aldehyde or ketone using a palladium or platinum catalyst. The process is optimized for large-scale production, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Benzyloxy)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: (2R)-2-(Benzyloxy)-3-methylbutanal or (2R)-2-(Benzyloxy)-3-methylbutanoic acid.
Reduction: (2R)-2-(Benzyloxy)-3-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(Benzyloxy)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-2-(Benzyloxy)-3-methylbutan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-(Benzyloxy)propane-1,2-diol
- (2R)-2-(Benzyloxy)ethylamine
- (2R)-2-(Benzyloxy)propanoic acid
Uniqueness
(2R)-2-(Benzyloxy)-3-methylbutan-1-ol is unique due to its specific chiral configuration and functional groups, which make it a valuable intermediate in asymmetric synthesis. Its benzyloxy group provides stability and reactivity, allowing for diverse chemical transformations.
Properties
CAS No. |
84994-63-8 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2R)-3-methyl-2-phenylmethoxybutan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-10(2)12(8-13)14-9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3/t12-/m0/s1 |
InChI Key |
UISANADCMJCRIX-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@H](CO)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(CO)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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